(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O5S3 and its molecular weight is 541.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations
Compounds with complex structures, including those with quinoline and benzothiazole units, have been synthesized to study their chemical properties and potential transformations. For instance, novel synthesis techniques have been developed to create hetarylquinolines, exploring their chemical reactivity and transformations for further application in creating bioactive molecules (Aleqsanyan & Hambardzumyan, 2021).
Biological and Pharmacological Screening
Such compounds are often synthesized and screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A study highlighted the synthesis of fluoro-substituted benzothiazoles for biological screening, indicating the potential of these molecules in drug discovery and development processes (Patel et al., 2009).
Cytotoxicity and Antimicrobial Activities
Further research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl] derivatives has shown promising cytotoxic, antimicrobial, and anti-inflammatory activities. These studies suggest the potential use of structurally related compounds in developing new therapeutic agents with specific biological activities (Zablotskaya et al., 2013).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, which share a sulfonamide linkage similar to your compound of interest, indicates their potential as selective class III agents for cardiac electrophysiological activity. Such studies are vital for developing new treatments for arrhythmias and other cardiovascular conditions (Morgan et al., 1990).
Sulfonamide-Based Hybrid Compounds
Sulfonamides, including those with hybrid structures incorporating elements like quinoline and benzothiazole, have been extensively studied for their diverse pharmacological properties. These studies provide a foundation for further exploration into designing novel compounds for therapeutic applications (Ghomashi et al., 2022).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S3/c1-27-22-14-13-20(35(2,30)31)16-23(22)34-25(27)26-24(29)18-9-11-19(12-10-18)36(32,33)28-15-5-7-17-6-3-4-8-21(17)28/h3-4,6,8-14,16H,5,7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEERFJIDEVXFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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